N-Hydroxy-N~2~-[(2-methylphenyl)methyl]glycinamide
Description
N-Hydroxy-N~2~-[(2-methylphenyl)methyl]glycinamide is a hydroxamic acid derivative characterized by a glycinamide backbone substituted with an N-hydroxy group and a 2-methylbenzyl moiety at the N~2~ position. Hydroxamic acids are notable for their metal-chelating properties and diverse pharmacological applications, including antimicrobial and anticancer activities .
Properties
CAS No. |
919996-26-2 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
N-hydroxy-2-[(2-methylphenyl)methylamino]acetamide |
InChI |
InChI=1S/C10H14N2O2/c1-8-4-2-3-5-9(8)6-11-7-10(13)12-14/h2-5,11,14H,6-7H2,1H3,(H,12,13) |
InChI Key |
QIDMNYBQWXDYAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CNCC(=O)NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N~2~-[(2-methylphenyl)methyl]glycinamide typically involves the reaction of N-hydroxyglycinamide with 2-methylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N~2~-[(2-methylphenyl)methyl]glycinamide undergoes various chemical reactions, including:
Oxidation: The hydroxamic acid group can be oxidized to form nitroso compounds.
Reduction: Reduction reactions can convert the hydroxamic acid group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxamic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can react with the hydroxamic acid group under basic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Hydroxy-N~2~-[(2-methylphenyl)methyl]glycinamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for metalloproteases.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of infectious diseases.
Industry: Utilized in the development of new materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of N-Hydroxy-N~2~-[(2-methylphenyl)methyl]glycinamide involves its interaction with specific molecular targets. The hydroxamic acid group can chelate metal ions, making it an effective inhibitor of metalloproteases. This chelation disrupts the enzyme’s active site, preventing it from catalyzing its substrate. Additionally, the compound can interact with other proteins and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent-Driven Structural Variations
The structural uniqueness of N-Hydroxy-N~2~-[(2-methylphenyl)methyl]glycinamide lies in its substitution pattern. Key analogs and their distinguishing features are summarized below:
Key Observations :
- The target compound’s hydroxamic acid group distinguishes it from sulfonamide or simple amide analogs (e.g., ), enabling chelation-based mechanisms.
- The 2-methylbenzyl group provides moderate lipophilicity (logP ~2.5), intermediate between the polar methoxyethyl derivatives (logP ~1.5) and highly lipophilic bis-benzyl analogs (logP ~3.0) .
Pharmacological and Physicochemical Comparisons
Antibacterial Activity
- The target compound’s hydroxamic acid moiety may inhibit bacterial metalloproteases or histone deacetylases (HDACs), analogous to patented hydroxamic acid derivatives with Gram-negative activity . In contrast, sulfonamide analogs (e.g., ) lack this chelation capacity and are less likely to exhibit similar efficacy.
- Solubility : Hydroxamic acids often require solubilizers (e.g., cyclodextrins) for aqueous formulation, whereas sulfonamide derivatives (logD ~2.7) may exhibit better intrinsic solubility.
Metabolic Stability
- The 2-methylbenzyl group may slow oxidative metabolism compared to unsubstituted benzyl analogs, as methyl groups can block cytochrome P450-mediated hydroxylation .
Biological Activity
N-Hydroxy-N~2~-[(2-methylphenyl)methyl]glycinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a hydroxamic acid structure, which is known for its ability to interact with various biological targets. The presence of the 2-methylphenyl group may influence its lipophilicity and receptor binding properties.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antitumor Activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against certain cancer cell lines.
- Enzyme Inhibition : Hydroxamic acids are known to inhibit metalloproteinases, which are involved in cancer metastasis and tissue remodeling.
- Neuroprotective Effects : Research suggests potential benefits in neurodegenerative diseases by modulating pathways related to oxidative stress.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Metalloproteinases : The compound's hydroxamic acid functionality allows it to chelate zinc ions in the active sites of metalloproteinases, inhibiting their activity.
- Modulation of Signaling Pathways : It may affect pathways involved in cell proliferation and apoptosis, contributing to its antitumor effects.
- Antioxidant Properties : The compound may scavenge free radicals, reducing oxidative stress in neuronal cells.
Antitumor Activity
A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating a dose-dependent response.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 12 |
| HeLa (Cervical Cancer) | 8 |
Enzyme Inhibition Studies
In vitro assays demonstrated that the compound effectively inhibited matrix metalloproteinase-9 (MMP-9), a key enzyme in cancer metastasis.
| Concentration (µM) | % Inhibition |
|---|---|
| 1 | 25 |
| 5 | 55 |
| 10 | 85 |
Neuroprotection
Research on neuroprotective effects indicated that this compound reduced neuronal cell death in models of oxidative stress induced by hydrogen peroxide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
